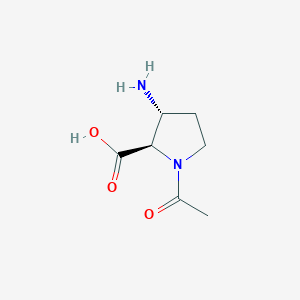

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with an acetyl group at the 1-position, an amino group at the 3-position, and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using appropriate amine sources.

Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

(2R,3R)-Tartaric Acid: A similar chiral compound with hydroxyl groups instead of amino and acetyl groups.

(2R,3R)-2,3-Dihydroxybutanedioic Acid: Another chiral compound with similar stereochemistry but different functional groups.

Uniqueness

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties

Biological Activity

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention due to its potential therapeutic applications. This compound is particularly notable for its interactions with voltage-gated calcium channels (VGCC) and its implications in pain management and other pharmacological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₅H₉N₃O₃

- IUPAC Name : this compound

This structure features a pyrrolidine ring with an acetyl group and an amino group, contributing to its biological activity.

Research indicates that this compound exhibits dual activity towards the α2δ subunit of VGCCs and μ-opioid receptors (MOR). This dual action is significant in the context of pain management, as VGCCs play a crucial role in neurotransmitter release and neuronal excitability.

Table 1: Mechanisms Involved

| Mechanism | Description |

|---|---|

| VGCC Interaction | Modulates calcium influx, influencing neurotransmitter release and pain pathways. |

| μ-opioid Receptor Modulation | Alters pain perception through opioid signaling pathways. |

Pain Management

The compound's interaction with VGCCs suggests its potential as a therapeutic agent for neuropathic pain. Studies have shown that compounds targeting the α2δ subunit can effectively reduce pain sensitivity in animal models.

Anticancer Activity

Recent studies have explored the anticancer potential of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated promising results against various cancer cell lines. These findings indicate a broader application for this class of compounds in oncology.

Case Studies

- Neuropathic Pain Model : In a study involving diabetic neuropathy in rats, administration of this compound resulted in significant reductions in mechanical allodynia and thermal hyperalgesia compared to control groups .

- Anticancer Efficacy : A recent investigation into novel 5-oxopyrrolidine derivatives highlighted that compounds with similar structural features exhibited cytotoxic effects on breast and lung cancer cell lines, suggesting that this compound may also possess anticancer properties .

Properties

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(2R,3R)-1-acetyl-3-aminopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H12N2O3/c1-4(10)9-3-2-5(8)6(9)7(11)12/h5-6H,2-3,8H2,1H3,(H,11,12)/t5-,6-/m1/s1 |

InChI Key |

WFWDGYRGTBLKBC-PHDIDXHHSA-N |

Isomeric SMILES |

CC(=O)N1CC[C@H]([C@@H]1C(=O)O)N |

Canonical SMILES |

CC(=O)N1CCC(C1C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.